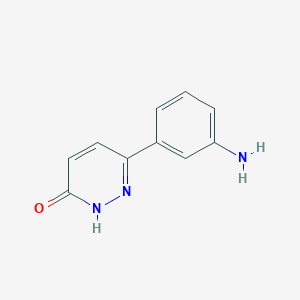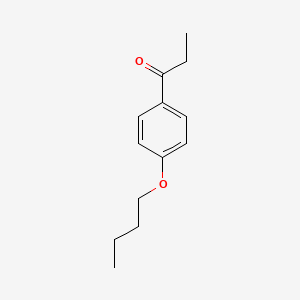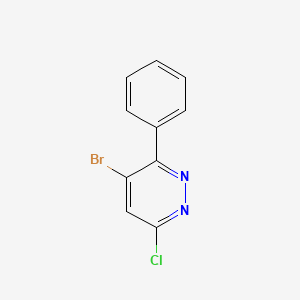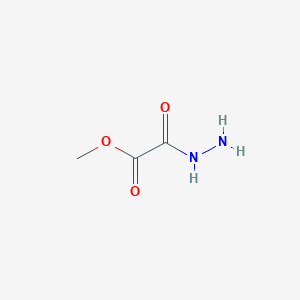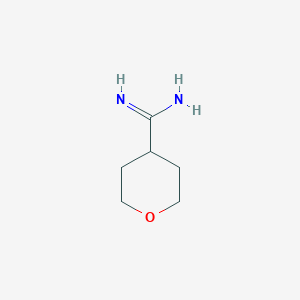
1-氨基环丙烷羧酸盐酸盐
描述
1-氨基环丙烷羧酸盐酸盐是一种含有三元环状碳环的环状氨基酸衍生物。它是一种甘氨酸的环状同系物,并作为N-甲基-D-天冬氨酸 (NMDA) 受体的激动剂。 这种化合物因其能够诱导神经元对谷氨酸引起的 neurotoxicity 的保护而闻名 .
科学研究应用
1-氨基环丙烷羧酸盐酸盐在科学研究中具有多种应用:
化学: 它用作合成各种化合物的结构单元。
生物学: 它作为 NMDA 受体的激动剂,并用于与神经保护相关的研究。
医学: 它正在研究其在保护神经元免受谷氨酸引起的毒性方面的潜在治疗作用。
工业: 它用于生产某些化学品和药物.
作用机制
1-氨基环丙烷羧酸盐酸盐通过作为 NMDA 受体的激动剂来发挥作用。它与受体的甘氨酸位点结合,导致受体活化和随后的神经保护作用。 这种化合物通过调节 NMDA 受体的活性,帮助保护神经元免受谷氨酸引起的 neurotoxicity .
生化分析
Biochemical Properties
1-Aminocyclopropanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an agonist of the NMDA receptor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts at the glycine site of the NMDA receptor, eliciting protection against glutamate-induced neurotoxicity in neurons . The interaction with the NMDA receptor is significant as it influences synaptic plasticity and memory functions.
Cellular Effects
The effects of 1-Aminocyclopropanecarboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect neurons from glutamate-induced neurotoxicity, which is crucial for maintaining neuronal health and function . Additionally, it affects the expression of NMDA receptor subunit mRNAs in the cerebral cortex and hippocampus, highlighting its role in gene regulation .
Molecular Mechanism
At the molecular level, 1-Aminocyclopropanecarboxylic acid hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist at the glycine site of the NMDA receptor, which is essential for synaptic transmission and plasticity . This interaction leads to the activation of downstream signaling pathways that protect neurons from excitotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminocyclopropanecarboxylic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been observed to maintain its neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Aminocyclopropanecarboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it exhibits neuroprotective effects without significant adverse effects . At higher doses, it may cause toxic or adverse effects, such as hypotension and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
1-Aminocyclopropanecarboxylic acid hydrochloride is involved in several metabolic pathways. It is synthesized from S-adenosyl-L-methionine by ACC synthases and subsequently oxidized to ethylene by ACC oxidases . This compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in ethylene biosynthesis is particularly noteworthy, as ethylene is a critical plant hormone that regulates growth and development .
Transport and Distribution
The transport and distribution of 1-Aminocyclopropanecarboxylic acid hydrochloride within cells and tissues involve specific transporters and binding proteins . This compound can be transported over short and long distances within the plant, leading to ethylene responses . Additionally, it can be conjugated to derivatives and metabolized by rhizobacteria, further influencing its distribution and localization within the plant .
Subcellular Localization
The subcellular localization of 1-Aminocyclopropanecarboxylic acid hydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, such as in the synaptic regions of neurons or specific plant tissues .
准备方法
1-氨基环丙烷羧酸盐酸盐的合成可以通过几种方法实现:
甘氨酸等效物的 1,2-亲电试剂烷基化: 这种方法涉及使用 1,2-亲电试剂烷基化甘氨酸等效物.
γ-取代氨基酸衍生物的分子内环化: 这种方法涉及γ-取代氨基酸衍生物的分子内环化.
烯烃环丙烷化: 这种方法使用重氮化合物、叶立德和卡宾中间体来实现烯烃的环丙烷化.
化学反应分析
1-氨基环丙烷羧酸盐酸盐会发生各种化学反应:
氧化: 这种化合物在特定条件下可以被氧化形成不同的产物。
还原: 可以使用常见的还原剂进行还原反应。
相似化合物的比较
1-氨基环丙烷羧酸盐酸盐因其环状结构及其作为 NMDA 受体激动剂的能力而独一无二。类似的化合物包括:
1-氨基环丙烷-1-羧酸: 这种化合物是植物激素乙烯的前体,并参与各种植物代谢过程.
冠氨酸: 这种化合物是天然氨基酸的构象刚性类似物,在植物代谢中具有重要功能.
去甲冠氨酸: 另一种具有重要生理活性的天然氨基酸类似物.
这些化合物具有结构相似性,但在其特定的生物活性及其应用方面有所不同。
属性
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRHZRMLYNBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474677 | |
| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68781-13-5 | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
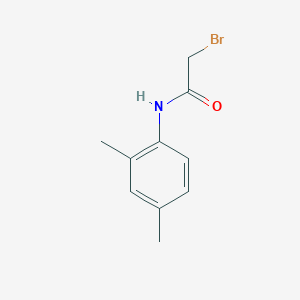
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
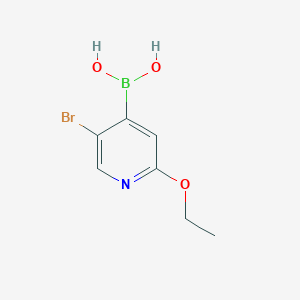
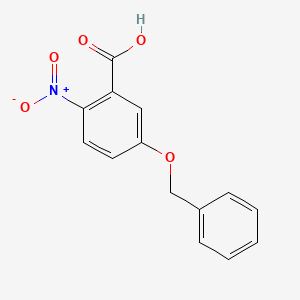


![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
